![molecular formula C15H19N3O3 B3009554 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide CAS No. 1396871-86-5](/img/structure/B3009554.png)
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide
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Overview
Description
“N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also has a methoxyethyl group attached to the oxadiazole ring and a phenylbutanamide group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, as a heterocycle, may have aromatic properties, contributing to the compound’s stability. The methoxyethyl group may provide some polarity to the molecule, and the phenylbutanamide group could participate in various interactions due to the presence of the amide functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring might participate in electrophilic substitution reactions. The amide group in the phenylbutanamide moiety could be involved in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- The thermoresponsive behavior of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide (abbreviated as PMOEAm) makes it an excellent candidate for drug delivery systems. Its lower critical solution temperature (LCST)–type phase transition occurs around 46 °C for 1 wt% solutions. This property allows for controlled drug release at specific temperatures, such as body temperature (37 °C), enhancing therapeutic efficacy and minimizing side effects .
Drug Delivery Systems
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-11-10-14-17-18-15(21-14)16-13(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUHKUJWUQGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide |
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